2-(ethenesulfonyl)benzonitrile
Description
Properties
CAS No. |
1154395-71-7 |
|---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Applications of 2 Ethenesulfonyl Benzonitrile in Advanced Organic Synthesis
Role as a Versatile Synthon for Complex Molecular Architectures
The structure of 2-(ethenesulfonyl)benzonitrile features two key reactive sites: the electron-deficient alkene of the vinyl sulfone group and the cyano group on the aromatic ring. This dual functionality, in theory, allows it to act as a versatile synthon in the construction of complex molecules. The vinyl sulfone is an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions, while the benzonitrile (B105546) group can be a precursor to other functional groups or participate in cyclization reactions.
Synthesis of Carbocyclic Systems
The vinyl sulfone moiety of this compound is expected to readily participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with various dienes to form six-membered carbocyclic rings. nih.govbeilstein-journals.org The electron-withdrawing nature of the sulfonyl and cyano groups would activate the double bond, making it a potent dienophile. The specific conditions and outcomes of such reactions with this compound are not detailed in the literature.
Hypothetical Diels-Alder Reaction Data
| Diene | Dienophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 1,3-Butadiene | This compound | Heat | 4-(Benzenesulfonyl)cyclohex-1-ene-1-carbonitrile | Data not available |
Synthesis of Heterocyclic Systems (e.g., nitrogen, sulfur, oxygen heterocycles)
The electrophilic nature of the vinyl sulfone group makes it a prime candidate for Michael addition reactions with various heteroatom nucleophiles, which can be a key step in the synthesis of a wide range of heterocyclic compounds. nih.govmdpi.com
Nitrogen Heterocycles : Reaction with amine-containing nucleophiles could lead to the formation of nitrogen-containing heterocycles like pyridines or other fused systems. mdpi.comgoogle.comrsc.orgfigshare.com
Sulfur Heterocycles : Thiol nucleophiles could add to the vinyl sulfone, and subsequent cyclization could yield sulfur-containing rings such as thiophenes or thiopyrans. rroij.comresearchgate.net
Oxygen Heterocycles : Oxygen nucleophiles, such as those from alcohols or phenols, could similarly be employed to construct oxygen-containing heterocycles like pyrans. nih.gov
Despite this potential, specific examples and detailed research findings for these syntheses using this compound are not available.
Construction of Polyfunctionalized Aromatic and Aliphatic Compounds
The vinyl sulfone group is a well-established Michael acceptor, reacting with a wide array of carbon and heteroatom nucleophiles. nih.gov This reactivity would allow for the introduction of various functional groups, leading to the construction of polyfunctionalized aliphatic chains. Subsequent manipulation of the sulfonyl and cyano groups could provide further avenues for diversification. However, specific studies detailing such applications for this compound are lacking.
Potential Michael Addition Reactions
| Nucleophile | Product Type | Potential Application |
|---|---|---|
| Malonates | Polyfunctionalized aliphatic chain | Intermediate for further cyclizations |
| Enamines | 1,5-Dicarbonyl compounds | Precursor to pyridines |
Building Block in Total Synthesis Strategies for Complex Organic Molecules
The use of vinyl sulfones as key building blocks in the total synthesis of natural products is a known strategy. They can participate in crucial bond-forming reactions to construct complex carbocyclic and heterocyclic cores. While this compound possesses the requisite functionality to be a valuable tool in total synthesis, no published total synthesis routes explicitly mention its use.
Precursor for Specialty Chemicals and Functional Materials
The vinyl group in this compound suggests its potential as a monomer for polymerization reactions, potentially leading to functional polymers with unique properties conferred by the benzonitrile and sulfonyl groups. google.comkoreascience.krdoaj.org Such materials could have applications in areas like electronics or as specialty resins. Additionally, the structure could serve as a precursor for the synthesis of dyes or other functional organic materials. However, the scientific literature does not currently provide specific examples of specialty chemicals or functional materials derived from this compound.
Theoretical and Computational Studies on 2 Ethenesulfonyl Benzonitrile
Electronic Structure and Bonding Analysis
The electronic structure of 2-(ethenesulfonyl)benzonitrile is primarily determined by the interplay between the aromatic benzonitrile (B105546) ring and the strongly electron-withdrawing ethenesulfonyl group. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the details of its electronic landscape.
A typical computational analysis would begin with geometry optimization to find the lowest energy structure of the molecule. This would be followed by calculations of various electronic properties. The sulfonyl group (-SO2-) is known to be highly polarizing, leading to a significant positive charge on the sulfur atom and negative charges on the oxygen atoms. nih.govresearchgate.net This strong inductive effect, combined with the electron-withdrawing nature of the nitrile group (-CN), is expected to decrease the electron density of the benzene (B151609) ring.
Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and bonding interactions. For this compound, NBO analysis would likely reveal a highly polarized S-O bonds and significant delocalization of electron density from the benzene ring to the sulfonyl group. The vinyl group attached to the sulfonyl moiety further influences the electronic structure through conjugation.
| Property | Calculated Value (Illustrative) | Method |
|---|---|---|
| Dipole Moment | ~5-7 D | DFT/B3LYP/6-311G(d,p) |
| NBO Charge on S | +1.5 to +2.0 e | NBO Analysis |
| NBO Charge on O | -0.8 to -1.2 e | NBO Analysis |
| NBO Charge on N (cyano) | -0.4 to -0.6 e | NBO Analysis |
Reactivity Predictions and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of the HOMO and LUMO of this compound would be key predictors of its chemical behavior.
Given the presence of the strongly electron-withdrawing ethenesulfonyl group, the LUMO of this compound is expected to have a low energy, making the molecule a good electrophile. The LUMO is likely to be localized primarily on the vinyl group, particularly the β-carbon, rendering it susceptible to nucleophilic attack in a Michael-type addition. rsc.orgresearchgate.net
Conversely, the HOMO, which represents the most available electrons for reaction with an electrophile, would likely be of lower energy compared to benzene, due to the electron-withdrawing substituents. The HOMO would be expected to be distributed across the benzonitrile ring. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability.
| Orbital | Energy (eV) (Illustrative) | Primary Location of Electron Density |
|---|---|---|
| HOMO | -8.5 to -9.5 | Benzene ring |
| LUMO | -1.0 to -2.0 | Ethenesulfonyl group (β-carbon of vinyl) |
| HOMO-LUMO Gap | 6.5 to 8.5 | - |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. For this compound, a likely reaction to be studied computationally is the Michael addition of a nucleophile to the activated vinyl group. researchgate.netacs.org
By employing methods such as DFT, researchers can model the step-by-step mechanism of such a reaction. This would involve locating the transition state structure for the nucleophilic attack on the β-carbon of the vinyl sulfone. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction rate.
These computational models can also be used to study the regioselectivity and stereoselectivity of reactions. For instance, in a reaction with an unsymmetrical nucleophile, calculations could predict which atom of the nucleophile will bond to the vinyl group and what the preferred stereochemical outcome will be.
| Reaction Step | Calculated Activation Energy (kcal/mol) (Illustrative) | Method |
|---|---|---|
| Nucleophilic attack on β-carbon | 10-15 | DFT with solvent model |
| Proton transfer to form final product | 2-5 | DFT with solvent model |
Conformational Analysis and Stereochemical Insights
Computational methods can be used to perform a conformational analysis by systematically rotating the bonds and calculating the energy of each resulting conformation. This allows for the identification of the most stable conformers (energy minima) and the rotational energy barriers between them (energy maxima). For this compound, the key dihedral angles to investigate would be those around the C(aryl)-S bond and the S-C(vinyl) bond.
The results of a conformational analysis can provide valuable insights into the molecule's behavior in different environments. For example, the preferred conformation in solution might differ from that in the solid state, which can have implications for its biological activity or material properties.
| Conformer | Dihedral Angle (C-C-S-C) (Illustrative) | Relative Energy (kcal/mol) (Illustrative) |
|---|---|---|
| 1 (Global Minimum) | ~60° | 0.0 |
| 2 | ~180° | 2.5 |
| Rotational Barrier | ~120° | 5.0 |
Analytical and Spectroscopic Methodologies in Research on 2 Ethenesulfonyl Benzonitrile
Chromatographic Techniques for Purification and Analytical Characterization
Chromatographic methods are indispensable for the separation and purification of 2-(ethenesulfonyl)benzonitrile from reaction mixtures and for the assessment of its purity. The choice of technique depends on the scale of the separation and the physicochemical properties of the compound and its impurities.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary tool for the analytical characterization of benzonitrile (B105546) derivatives. For this compound, a C18 column would typically be used as the stationary phase, with a polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. This method effectively separates the target compound from more polar or less polar impurities, and its purity can be quantified by analyzing the area of the peak corresponding to the compound relative to the total peak area.
Gas Chromatography (GC): Provided that this compound possesses sufficient thermal stability and volatility, gas chromatography is a powerful technique for assessing its purity. The compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The technique is highly sensitive to volatile impurities. The coupling of GC with infrared spectroscopy (GC/IR) has been used to characterize related compounds like 2-(methylthio)benzonitrile.
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is the cornerstone for determining the molecular structure of this compound. Each technique provides unique information about the compound's connectivity, functional groups, and three-dimensional arrangement.
NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl and aromatic protons. The three protons of the ethenesulfonyl group (-SO₂-CH=CH₂) would appear as a complex set of multiplets due to geminal and cis/trans couplings. The four protons on the disubstituted benzene (B151609) ring would also produce a complex multiplet pattern in the aromatic region of the spectrum. The electron-withdrawing nature of both the sulfonyl and nitrile groups would cause these aromatic protons to resonate at a relatively downfield chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display nine unique signals, corresponding to each carbon atom in the molecule's asymmetric structure. The spectrum would feature signals for the two vinyl carbons, the six aromatic carbons (four protonated, two quaternary), and the characteristic downfield signal for the nitrile carbon (C≡N).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Vinyl Protons (CH=CH ₂) | ¹H | 6.0 - 7.5 | Complex Multiplets (dd, ddd) |
| Aromatic Protons | ¹H | 7.5 - 8.5 | Complex Multiplets |
| Vinyl Carbons | ¹³C | 125 - 145 | - |
| Aromatic Carbons | ¹³C | 120 - 150 | - |
| Nitrile Carbon | ¹³C | 115 - 125 | - |
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. This compound has several characteristic groups that give rise to distinct vibrational bands.
The key functional groups include the cyano group (C≡N), the sulfonyl group (SO₂), and the vinyl group (C=C). The C≡N stretch appears as a sharp, intense band in the IR spectrum. The sulfonyl group is characterized by two strong stretching vibrations, one asymmetric and one symmetric. The vinyl C=C and C-H bonds also produce characteristic signals. Studies on related benzonitrile compounds have utilized these techniques to confirm structural assignments.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Cyano (C≡N) | Stretch | 2220 - 2240 | Medium to Strong, Sharp |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1120 - 1160 | Strong |
| Vinyl (C=C) | Stretch | 1610 - 1650 | Variable |
| Aromatic (C=C) | Ring Stretches | 1450 - 1600 | Variable |
| Vinyl (=C-H) | Stretch | 3010 - 3095 | Medium |
| Aromatic (Ar-H) | Stretch | 3000 - 3100 | Medium |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₇NO₂S), high-resolution mass spectrometry (HRMS) can confirm its elemental formula by providing a highly accurate mass measurement. The monoisotopic mass of the compound is 193.01974 Da.
Upon ionization, the molecule will fragment in predictable ways. Likely fragmentation pathways include cleavage of the C-S bond, loss of the vinyl group, elimination of sulfur dioxide (SO₂), and loss of hydrogen cyanide (HCN), a common fragmentation pathway for benzonitriles. Analysis of these fragments helps to confirm the connectivity of the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₉H₈NO₂S]⁺ | 194.02702 |
| [M+Na]⁺ | [C₉H₇NNaO₂S]⁺ | 216.00896 |
| [M+NH₄]⁺ | [C₉H₁₁N₂O₂S]⁺ | 211.05356 |
| [M+K]⁺ | [C₉H₇KNO₂S]⁺ | 231.98290 |
| [M-H]⁻ | [C₉H₆NO₂S]⁻ | 192.01246 |
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique, if a suitable single crystal of this compound can be grown, would provide precise data on bond lengths, bond angles, and torsion angles. This information would reveal the exact conformation of the molecule, including the spatial relationship between the vinylsulfonyl group and the benzonitrile ring system. Furthermore, it would elucidate intermolecular interactions, such as π-stacking or dipole-dipole forces, that govern the packing of molecules in the crystal lattice.
In Situ Spectroscopic Monitoring of Reactions
Modern process chemistry often employs in situ spectroscopic techniques to monitor reactions in real-time. Methods like FT-IR or Raman spectroscopy, using fiber-optic probes, can be used to track the synthesis of this compound or its subsequent reactions.
By monitoring the intensity of a characteristic vibrational band of a reactant or product (e.g., a C≡N or SO₂ stretch), chemists can follow the reaction progress, determine reaction kinetics, and identify the formation of any transient intermediates. This real-time data allows for precise control over reaction conditions, leading to optimized yields and purity. The advantage of in situ monitoring is that it provides information about the reaction as it happens, without the need for sampling, which can perturb the chemical system.
Future Research Directions and Unexplored Reactivity of 2 Ethenesulfonyl Benzonitrile
Development of Novel and Efficient Synthetic Pathways
Current synthetic strategies towards aryl vinyl sulfones, which could be adapted for 2-(ethenesulfonyl)benzonitrile, often rely on traditional methods that may involve harsh reaction conditions or the use of expensive catalysts. Future research should prioritize the development of more efficient, economical, and sustainable synthetic routes.
One promising approach involves the photochemical synthesis of vinyl sulfones. Recent studies have demonstrated the radical-radical cross-coupling of vinyl bromides and sodium sulfinates under metal-, photocatalyst-, base-, and oxidant-free conditions, offering a green and efficient pathway to various vinyl sulfones acs.orgorganic-chemistry.org. Adapting this methodology to a suitable 2-bromobenzonitrile derivative and an ethenesulfinate source could provide a direct and atom-economical route to the target molecule.
Another area of exploration is the copper-catalyzed hydrosulfonylation of alkynes. This method has been shown to be effective for the syn-selective synthesis of (E)-alkenyl sulfones from sodium sulfinates organic-chemistry.org. The development of a copper-catalyzed three-component reaction involving an appropriately substituted arylpropiolic acid, a sulfur dioxide source like potassium metabisulfite, and an aryl boronic acid could also lead to the desired vinyl sulfone rsc.org.
Further research into palladium-catalyzed cross-coupling reactions of sulfinic acid salts with vinyl halides or triflates could also yield efficient synthetic protocols organic-chemistry.orgorganic-chemistry.org. The key to success in these approaches will be the careful optimization of reaction conditions to ensure high yields and selectivity, particularly given the potential for competing reactions involving the nitrile group.
| Synthetic Approach | Key Reactants | Potential Advantages |
| Photochemical Synthesis | 2-bromobenzonitrile derivative, Ethenesulfinate source | Metal-free, mild conditions, high functional group tolerance acs.orgorganic-chemistry.org |
| Copper-Catalyzed Hydrosulfonylation | 2-ethynylbenzonitrile, Sulfinic acid | High regio- and stereoselectivity organic-chemistry.org |
| Palladium-Catalyzed Cross-Coupling | 2-halobenzonitrile, Vinylsulfinate salt | Broad substrate scope organic-chemistry.orgorganic-chemistry.org |
Exploration of New Reactivity Modes and Chemical Transformations
The vinyl sulfone moiety in this compound is a highly activated Michael acceptor, making it susceptible to nucleophilic attack rsc.orgrsc.orgscripps.eduresearchgate.netwikipedia.org. While Michael additions with common nucleophiles are expected, future research should delve into more complex and unexplored transformations.
Cycloaddition Reactions: The electron-deficient nature of the double bond makes this compound an excellent dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions scripps.eduwikipedia.orgnih.gov. Exploring its reactivity with a wide range of dienes and 1,3-dipoles could lead to the synthesis of complex carbocyclic and heterocyclic scaffolds. Computational studies could be employed to predict the regioselectivity of such reactions acs.orgacs.org.
Radical Reactions: The vinyl sulfone group can participate in radical addition reactions. Photoredox catalysis could be utilized to generate radicals that add across the double bond, leading to novel functionalized products princeton.edu. The influence of the ortho-nitrile group on the stability and reactivity of the resulting radical intermediates would be an interesting aspect to investigate.
Transition-Metal Catalyzed Functionalization: The carbon-carbon double bond could be a handle for various transition-metal-catalyzed transformations. For instance, cobalt-catalyzed Michael additions could be explored, where the phenyl vinyl sulfone has shown a tendency for double functionalization wikipedia.org.
| Reaction Type | Potential Reactants | Expected Products |
| [4+2] Cycloaddition | Dienes (e.g., cyclopentadiene) | Bicyclic sulfones |
| 1,3-Dipolar Cycloaddition | Azides, Nitrones | Triazoles, Isoxazolidines |
| Radical Addition | Alkyl radicals, Amino radicals | Functionalized alkyl sulfones |
| C-H Functionalization | Arenes, Heteroarenes | Aryl- or heteroaryl-ethylsulfones |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and efficiency.
Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or fast reactions rsc.orgacs.orggoogle.com. The synthesis of sulfonyl chlorides, potential precursors to this compound, has been successfully demonstrated in a continuous flow setup, highlighting the feasibility of this approach for related sulfur compounds rsc.orgresearchgate.net. A flow process for producing sulfonylurea compounds has also been developed google.com.
Sustainable and Green Chemistry Approaches in Synthesis and Application
Future research should be guided by the principles of green chemistry to minimize the environmental impact of the synthesis and application of this compound. This includes the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous solvents and reagents nih.govnih.govacs.orgresearchgate.netresearchgate.net.
The development of catalytic, metal-free synthetic methods, such as the photochemical approach mentioned earlier, is a key step in this direction acs.orgorganic-chemistry.org. Furthermore, exploring reactions in greener solvents, such as water or bio-based solvents, would significantly improve the sustainability of the synthetic processes acs.org. For instance, a method for the synthesis of vinylic sulfones in aqueous media has been developed acs.org.
The application of this compound in environmentally benign processes should also be a focus. For example, its use as a building block in the synthesis of biodegradable polymers or as a component in recyclable materials could be investigated.
Computational Design and Prediction of New Transformations
Computational chemistry and in silico screening can play a pivotal role in guiding future research on this compound. Density Functional Theory (DFT) calculations can be used to predict the reactivity of the molecule, including its susceptibility to nucleophilic and electrophilic attack, and to elucidate the mechanisms of potential reactions acs.orgrsc.orgrsc.orgresearchgate.net.
Molecular docking studies could be employed to predict the binding affinity of derivatives of this compound to biological targets, thereby guiding the design of new therapeutic agents researchgate.netnih.gov. For instance, vinyl sulfone derivatives have been investigated as potential EGFR tyrosine kinase inhibitors through in silico and in vitro studies nih.gov.
In silico reaction screening can be used to computationally test the viability of numerous reactions before they are attempted in the laboratory, saving time and resources researchgate.netdrugtargetreview.comnih.gov. This approach could be used to identify novel and unexpected transformations of this compound, opening up new avenues for its application.
Q & A
Basic: What are the established synthetic routes for 2-(ethenesulfonyl)benzonitrile, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound derivatives often involves functionalization of the benzonitrile core. For example, bromination of o-cyanotoluene followed by Wittig reaction with aldehydes can introduce ethenyl groups (e.g., 2-(4-methylstyryl)benzonitrile synthesis) . Microwave-assisted methods (e.g., for quinazolinone derivatives) improve reaction efficiency and reduce side products . Optimization includes:
- Temperature control : Lower temperatures (0–5°C) minimize decomposition of sulfonyl intermediates.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in boronate-containing analogs .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions .
Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?
Characterization relies on:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl vs. nitrile groups) .
- Mass spectrometry (HR-MS) : Verifies molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for quinazolinone derivatives) .
- IR spectroscopy : Identifies nitrile (C≡N, ~2220 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
- X-ray crystallography : Resolves stereochemistry in cycloadducts (e.g., styryl derivatives) .
Advanced: How does the sulfonyl group influence the biological activity of this compound derivatives?
The sulfonyl group enhances bioactivity through:
- Electrophilic reactivity : Participates in covalent binding with cysteine residues in enzymes (e.g., kinase inhibition) .
- Hydrogen bonding : Sulfonyl oxygen atoms interact with protein active sites, as seen in DPP-4 inhibitors (IC₅₀ < 1 µM for quinazolinone analogs) .
- Cytotoxicity : Derivatives like 4-[2-(3-chlorophenyl)ethenyl]benzonitrile show selective antiproliferative activity against breast cancer cell lines (e.g., MCF-7, IC₅₀ = 2.8 µM) .
Advanced: What computational strategies are used to predict the reactivity and electronic properties of this compound?
- DFT calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks .
- Molecular docking : Screen interactions with biological targets (e.g., 5-HT receptors for DASB analogs) .
- SAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with TADF efficiency in OLED materials .
Advanced: How should researchers address contradictions in reported biological activity data for this compound analogs?
Discrepancies in cytotoxicity or binding affinity (e.g., variable IC₅₀ values across studies) require:
- Standardized assays : Compare results under identical conditions (e.g., MTT vs. ATP-luciferase assays) .
- Structural validation : Confirm compound purity (>95% via HPLC) and stereochemistry (e.g., cis/trans isomers in styryl derivatives) .
- Mechanistic follow-up : Use SPR or ITC to quantify binding kinetics and rule off-target effects .
Advanced: What are the challenges in designing this compound-based materials for optoelectronic applications?
- Stability : Sulfonyl groups may hydrolyze under humid conditions; encapsulation in polymer matrices improves OLED longevity .
- Charge transport : Electron-withdrawing nitrile/sulfonyl groups enhance electron mobility but reduce hole injection efficiency (balance via π-conjugated spacers) .
- Synthetic scalability : Multi-step routes (e.g., cross-coupling, cycloadditions) require flow chemistry optimization for gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
